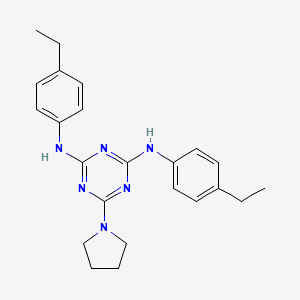

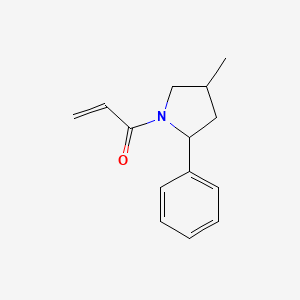

![molecular formula C13H16N4O4S2 B2840874 ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 866010-90-4](/img/structure/B2840874.png)

ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . These types of compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound , often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . These types of structures are common in pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The 1,2,4-triazole ring in the compound can participate in various chemical reactions. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .科学的研究の応用

Cyclization and Pharmacological Properties

- A study by Maliszewska-Guz et al. (2005) discussed the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives via cyclization reactions, exploring their pharmacological properties, including effects on the central nervous system (CNS) in mice. This research highlights the compound's potential as a precursor for pharmacologically active molecules (Maliszewska-Guz et al., 2005).

Domino Annulation and Synthesis of Thienothiopyrans

- Indumathi et al. (2010) detailed a L-proline-catalyzed three-component reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, leading to the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This showcases the compound's utility in complex organic synthesis, contributing to the development of new chemical entities with potential bioactivity (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

- Research by Sun et al. (2010) on the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones from ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate demonstrates the versatility of ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives in heterocyclic chemistry (Sun, Huang, & Ding, 2010).

Application in Drug Metabolism Studies

- A study by Zmijewski et al. (2006) discussed using biocatalysis to generate mammalian metabolites of a biaryl-bis-sulfonamide compound, indicating the importance of related compounds in understanding drug metabolism and the pharmacokinetics of potential medications (Zmijewski et al., 2006).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various diseases , suggesting that this compound may also have therapeutic effects.

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

将来の方向性

特性

IUPAC Name |

ethyl 2-[[5-[(3-methylphenyl)sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-3-21-11(18)8-22-13-14-12(15-16-13)17-23(19,20)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGFKTAHARTCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

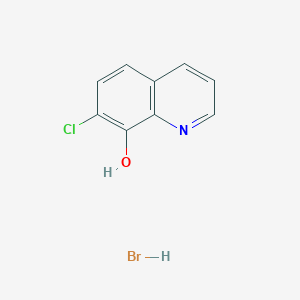

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)

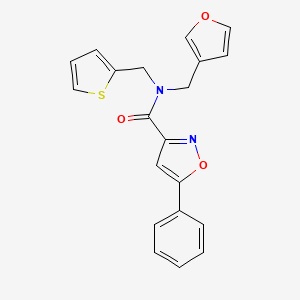

![7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840800.png)

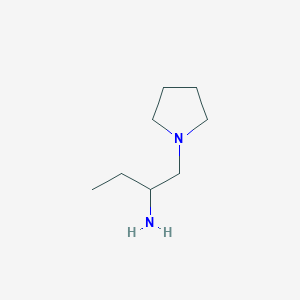

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2840801.png)

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)

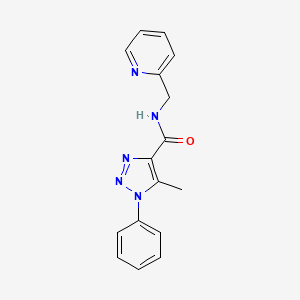

![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)

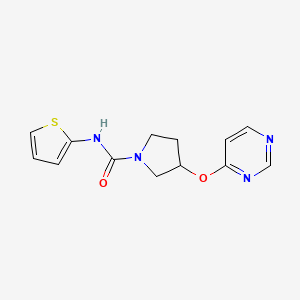

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)